5-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}-2,1,3-benzothiadiazole
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Overview
Description
5-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a spirocyclic structure, which is known for imparting stability and rigidity to molecules, making it an attractive candidate for drug development and other industrial applications.
Scientific Research Applications
5-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as high stability and rigidity
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of cyclopentane and four-membered rings . The reaction conditions often require the use of inert atmospheres and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow the principles of green chemistry to minimize environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are being explored to make the production process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
5-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}-2,1,3-benzothiadiazole undergoes various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
- 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride
- 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride
Uniqueness
What sets 5-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}-2,1,3-benzothiadiazole apart from similar compounds is its unique combination of a spirocyclic structure with a benzothiadiazole moiety. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3OS/c15-14(16)8-13(14)3-5-19(6-4-13)12(20)9-1-2-10-11(7-9)18-21-17-10/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRWHGVTOFHTAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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